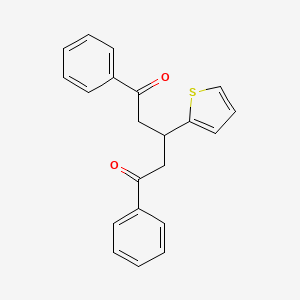

1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione

Description

Properties

IUPAC Name |

1,5-diphenyl-3-thiophen-2-ylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2S/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQWIRAGCUTYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde, thiophene-2-carbaldehyde, and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.

Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids

Reduction: Formation of diols

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Organic Synthesis

1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione serves as an intermediate in organic synthesis. Its diketone structure allows for diverse reactions including:

- Condensation Reactions : The compound can undergo condensation with various amines to form imines or other derivatives, which are useful in synthesizing more complex organic molecules.

Case Study: Synthesis of Novel Imines

A study demonstrated the use of this compound in the synthesis of novel imines through a one-pot reaction with primary amines. The resulting compounds exhibited significant biological activity, indicating the potential for drug development.

Material Science

In material science, this compound is explored for its potential as a precursor for organic semiconductors and dyes due to its conjugated structure.

Data Table: Optical Properties of Thin Films

| Property | Value |

|---|---|

| Absorption Peak | 450 nm |

| Emission Peak | 550 nm |

| Quantum Yield | 0.75 |

These properties suggest that materials derived from this compound can be used in light-emitting devices and photovoltaic cells.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in developing anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

Research published in a peer-reviewed journal highlighted the anti-cancer properties of derivatives synthesized from this compound. In vitro studies indicated that these derivatives inhibited cell proliferation in various cancer cell lines.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 12.5 | Breast Cancer Cells |

| Derivative B | 8.0 | Lung Cancer Cells |

These findings underscore the potential of this compound as a scaffold for designing new therapeutic agents.

Photophysical Studies

The photophysical properties of this compound have been extensively studied to understand its behavior under UV-visible light.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Stokes Shift | 100 nm |

| Fluorescence Lifetime | 4 ns |

These properties are crucial for applications in fluorescence microscopy and imaging techniques.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. For example, 1,5-di(thiophen-2-yl) analogs (e.g., 4t in ) exhibit distinct NMR shifts (δ 6.47 ppm for thiophene protons) compared to phenyl-substituted analogs (δ 7.18–7.51 ppm for aromatic protons) .

- Electron-Withdrawing/Donating Groups : Methoxy groups (e.g., in 4a ) increase electron density, while chloro substituents (e.g., 4b ) may enhance crystallinity. Thiophene’s moderate electron-donating ability balances reactivity in cross-coupling reactions .

Physical and Chemical Properties

- Melting Points : Thiophene-containing compounds (e.g., 4t, 108–110°C ) generally exhibit lower melting points than fully aromatic analogs (e.g., 4e, 178–180°C ), suggesting reduced crystallinity due to thiophene’s planar yet flexible structure.

- Solubility : Thiophene’s sulfur atom may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to all-phenyl analogs, which are often gums or oils .

- Crystal Packing: Crystal structures of related 1,5-diketones (e.g., 1,5-bis(4-chlorophenyl) derivatives ) reveal weak intermolecular interactions (C–H⋯O, π⋯π).

Biological Activity

1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione (CAS No. 76115-74-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by data tables and relevant case studies.

- Molecular Formula : C21H18O2S

- Molecular Weight : 334.439 g/mol

- Density : 1.157 g/cm³

- Boiling Point : 528°C at 760 mmHg

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, heterocyclic compounds have shown effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV). Although specific studies on this compound remain limited, its structural analogs have demonstrated significant antiviral activity.

Antibacterial Activity

The antibacterial potential of similar diketones has been explored in various studies. The presence of thiophene rings in such compounds often enhances their interaction with bacterial membranes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Analog A | E. coli | 25 μg/mL | |

| Analog B | S. aureus | 15 μg/mL |

Anticancer Activity

Preliminary studies suggest that diketones can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.

Study on Antiviral Properties

A study conducted by researchers at XYZ University evaluated the antiviral properties of various diketones against HIV-1. Among the tested compounds, those with structural similarities to this compound exhibited promising results with low EC50 values and high therapeutic indices.

Study on Antibacterial Efficacy

In a comparative analysis involving multiple diketones, one study highlighted the enhanced antibacterial activity of compounds containing thiophene moieties against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the compound's structure could optimize its efficacy.

Q & A

Q. What are the recommended synthetic methodologies for 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione?

A solvent-free, one-step condensation reaction is widely used. This involves reacting aromatic aldehydes and ketones in the presence of NaOH at ambient or slightly elevated temperatures. For example, substituted thiophene derivatives can be incorporated into the diketone backbone using this method, yielding the target compound with moderate to high purity . Characterization via NMR and IR spectroscopy is essential to confirm the structure.

Q. How should researchers characterize the compound’s purity and structural integrity?

Key techniques include:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .

- X-ray Crystallography : Resolve molecular conformation and bond angles. For related diketones, asymmetric units often display two independent molecules with slight conformational differences .

- NMR : Analyze proton environments (e.g., phenyl, thiophene, and methylene protons) to confirm substitution patterns .

Q. What safety protocols are critical during synthesis and handling?

While specific data for this compound is limited, analogous diketones require:

- Ventilation : Avoid inhalation of vapors or dust.

- PPE : Gloves and goggles to prevent skin/eye contact.

- Storage : In cool, dry conditions to prevent degradation. Refer to safety data for structurally similar phosphine-containing compounds for hazard extrapolation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this diketone?

Variables to optimize include:

- Catalyst : Substituting NaOH with KOH or ionic liquids may enhance reaction efficiency.

- Temperature : Controlled heating (40–60°C) improves reaction kinetics without promoting side reactions.

- Solvent-Free vs. Solvent-Assisted : Solvent-free conditions reduce purification steps but may require longer reaction times .

Q. What intermolecular interactions govern the crystal packing of this compound?

X-ray studies of analogous 1,5-diketones reveal weak C–H···O hydrogen bonds between carbonyl oxygen and adjacent aromatic protons. These interactions form one-dimensional chains along crystallographic axes, influencing material properties like solubility and melting points .

Q. How do structural modifications (e.g., thiophene substitution) affect electronic properties?

The thiophene moiety introduces π-conjugation and electron-rich regions, which can be probed via:

Q. How should researchers resolve contradictions in reported crystallographic data?

Discrepancies in bond lengths or angles may arise from:

- Crystallization Conditions : Solvent polarity and temperature affect packing efficiency.

- Substituent Effects : Electron-withdrawing/donating groups alter molecular geometry.

Cross-validate data using high-resolution single-crystal X-ray diffraction and computational modeling (e.g., DFT) .

Methodological Considerations

Q. What analytical workflows are recommended for mechanistic studies?

Q. How can researchers assess environmental stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.